4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-7-phenylpyrazolo[3,4-d]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c1-2-7-14(8-3-1)24-18-15(12-19-24)17(20-22-21-18)23-11-10-13-6-4-5-9-16(13)23/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJJUHJKTDTQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NN=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline derivatives with hydrazine and phenyl-substituted nitriles under reflux conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium(II) acetate and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Synthetic Routes
The synthesis of pyrazolo[3,4-d] triazine derivatives typically involves cyclative cleavage of triazene precursors or acid-promoted ring closure.
a. Cyclative Cleavage of Triazenes
Triazene intermediates undergo cyclization under acidic conditions to form the pyrazolo-triazine core. For example:
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Starting Material : 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile .
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Conditions : HCl in ethanol/dioxane (3:1), reflux, 2 hours.
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Mechanism : Acid-mediated cleavage of the triazene group followed by intramolecular cyclization (Figure 1).
b. Acid-Promoted Ring Closure
Phenylhydrazones of 5-acyl-1,2,4-triazines cyclize in acidic media:
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Substrate : 5-Acetyl-3-phenyl-1,2,4-triazine phenylhydrazone .
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Conditions : 10% HCl in ethanol/dioxane, reflux.
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Outcome : Forms pyrazolo[4,3-e] triazine derivatives via σH intermediate .
Functionalization Reactions
The indolin-1-yl and phenyl substituents enable further derivatization:
a. Nucleophilic Substitution at C4
The indolin-1-yl group can be introduced via displacement of leaving groups (e.g., methylsulfonyl):
b. Electrophilic Aromatic Substitution
The phenyl group at C7 undergoes halogenation or nitration:
Stability and Reactivity
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Acid Stability : Stable under mild acidic conditions (pH 3–6) but degrades in concentrated HCl .
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Base Sensitivity : Hydrolysis occurs in strong bases (e.g., NaOH, >1 M), opening the triazine ring .
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Thermal Stability : Decomposes above 250°C without melting .
Key Reaction Data
Mechanistic Insights
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Cyclization : Protonation of the triazene nitrogen facilitates intramolecular attack by the pyrazole amino group, forming the triazine ring .
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Substitution : The methylsulfonyl group at C4 acts as a leaving group, enabling nucleophilic displacement by indoline .
Challenges and Limitations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d][1,2,3]triazine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Research indicates that derivatives of pyrazolo[3,4-d][1,2,3]triazine exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis through caspase activation pathways (caspase 3/7 and caspase 9) .
- Comparative Efficacy : In comparative studies, certain derivatives have shown stronger cytotoxic effects than traditional chemotherapeutics like cisplatin. This suggests that compounds like 4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine could serve as lead compounds for further development in cancer therapy .
Kinase Inhibition
The structural characteristics of this compound make it a candidate for kinase inhibition studies:
- Targeting Protein Kinases : Research has focused on the ability of pyrazolo[3,4-d][1,2,3]triazines to inhibit specific protein kinases involved in cancer progression. These compounds can potentially mimic known kinase inhibitors and provide selective inhibition across different kinase families .
- Mechanistic Insights : The interaction of these compounds with kinase targets can lead to insights into their mechanisms of action and help identify new therapeutic strategies for diseases driven by aberrant kinase activity .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step synthetic pathways that allow for the modification of various substituents to enhance biological activity:
- Synthetic Approaches : Various synthetic methods have been reported to create derivatives with improved solubility and bioavailability. These include cyclative reactions that yield novel nitrogen-rich heterocycles .
- Structure-Activity Relationship (SAR) : The exploration of SAR is crucial for optimizing the biological properties of these compounds. Modifications at specific positions on the triazine ring can lead to enhanced potency and selectivity against cancer cell lines .
Case Studies
Several case studies illustrate the applications of this compound in research:
Mechanism of Action
The mechanism of action of 4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the pyrazolo[3,4-d][1,2,3]triazine core with derivatives in but differs in substituents (indolin-1-yl and phenyl vs. methoxy/fluorophenyl groups).
- Synthesis of analogs in achieved moderate yields (58–62%) via amidation and cyclization, suggesting similar efficiency for the target compound .
- highlights a structurally distinct triazolo-pyridazino-indole derivative synthesized via acid-catalyzed condensation, emphasizing the versatility of fused nitrogenous scaffolds .
Physicochemical Properties
Table 2: Crystallographic and Conformational Data
Key Observations :
- Triazolo-pyridazino-indole derivatives () exhibit significant twist angles (4.94–12.65°) and π–π stacking, which enhance stability and influence binding to biological targets .
Key Observations :
- Pyridazino-indole derivatives () demonstrate high nanomolar potency in anti-cancer assays, likely due to DNA intercalation and genotoxicity .
- The target compound’s indolin-1-yl group may enhance receptor-binding affinity compared to simpler phenyl-substituted analogs, as seen in ’s receptor-targeted designs .
Biological Activity
4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is a compound that belongs to the pyrazolo-triazine family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research indicates that pyrazolo[3,4-d][1,2,3]triazine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can inhibit cell viability in various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of different pyrazolo derivatives, including those similar to this compound, the MTT assay revealed varying degrees of effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Mechanistic Insights
The anticancer activity of these compounds is often linked to their ability to disrupt critical cellular processes:
- Apoptosis Induction : Compounds have been shown to activate caspases (caspase 3/7 and caspase 9), leading to programmed cell death. This is crucial for eliminating cancerous cells .
- Autophagy Regulation : Some derivatives promote autophagy by increasing the formation of autophagosomes and enhancing the expression of proteins like beclin-1 while inhibiting mTOR signaling pathways .
Antimicrobial Activity
Beyond anticancer effects, certain pyrazolo derivatives have exhibited antimicrobial properties. The presence of specific functional groups within the triazine scaffold enhances their interaction with microbial enzymes and cellular components, leading to effective inhibition of bacterial growth .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyrazolo[3,4-d][1,2,3]triazines have shown promise as inhibitors of protein kinases involved in cancer progression. For example, studies have indicated that certain derivatives can inhibit Bruton’s tyrosine kinase (BTK), which plays a role in B-cell malignancies .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Pathways Affected by Pyrazolo Derivatives
| Mechanism | Pathway Involved | Effect |
|---|---|---|
| Apoptosis | Caspase Activation | Increased apoptosis |
| Autophagy | mTOR Pathway | Enhanced autophagy |
| Cell Cycle Arrest | p53 Activation | G1/S phase arrest |
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization reactions. For example:
- Step 1: Cyclative cleavage of pyrazolyltriazenes using acidic or basic conditions to form the pyrazolo[3,4-d][1,2,3]triazine core (e.g., via intermediates like amides 9 in Scheme 4 of ).
- Step 2: Introduction of substituents (e.g., indolin-1-yl and phenyl groups) via nucleophilic substitution or coupling reactions. Reaction yields (moderate to good: 50–75%) depend on solvent polarity and temperature control (THF/NEt₃, 0–50°C) .
- Key Challenge: Air sensitivity of intermediates with aliphatic substituents requires inert atmosphere handling .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O, 1628–1681 cm⁻¹) and NH stretches (3267–3268 cm⁻¹) in related pyrazolo-triazine derivatives .
- NMR: ¹H NMR (DMSO-d₆) resolves substituent environments (e.g., aromatic protons at δ 7.16–8.77 ppm, NH signals at δ 11.38–11.42 ppm) .
- Mass Spectrometry: High-resolution MS confirms molecular ions (e.g., m/z 423 [M⁺] for analog 8d) and fragmentation patterns .
- X-ray Crystallography: Validates regiochemistry and hydrogen-bonding interactions in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and regioselectivity in pyrazolo-triazine synthesis?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction purification .
- Catalysis: Triethylamine or DIPA (diisopropylamine) aids in deprotonation during cyclative cleavage .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during azide formation (e.g., sodium azide in DMSO) .
- Yield Optimization: Sequential purification (e.g., column chromatography followed by recrystallization from ethanol/DMF) improves purity .
Q. What strategies are used to analyze structure-activity relationships (SAR) in pyrazolo-triazine derivatives?
Methodological Answer:
- Substituent Variation: Systematic replacement of indolin-1-yl or phenyl groups with electron-withdrawing/donating moieties (e.g., Cl, OCH₃) to assess effects on bioactivity .
- Computational Modeling: DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies simulate receptor binding (e.g., enzyme active sites) .
- Biological Assays: Enzymatic inhibition assays (e.g., kinase or protease targets) quantify IC₅₀ values, with data normalized to control compounds .
Q. How can contradictions in reported biological activity data for this compound class be resolved?
Methodological Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing: Assess compound degradation in microsomal models to differentiate intrinsic activity vs. pharmacokinetic effects .
- Orthogonal Validation: Combine in vitro (e.g., SPR binding) and cellular (e.g., luciferase reporter) assays to confirm target engagement .
Q. What computational methods predict the reactivity of 4-(indolin-1-yl)-7-phenyl-pyrazolo-triazine in nucleophilic substitution?
Methodological Answer:
- DFT Calculations: Optimize transition-state geometries (e.g., B3LYP/6-31G*) to identify electrophilic centers (e.g., C-4 of the triazine ring) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to predict regioselectivity .
- Benchmarking: Validate computational predictions against experimental kinetic data (e.g., rate constants for substituent introduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
